![molecular formula C11H17FO3Si B14302158 Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol CAS No. 113643-49-5](/img/structure/B14302158.png)
Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol is a compound that combines the properties of acetic acid and a fluorinated phenyl group attached to a dimethylsilyl methanol moiety. This unique structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetic acid and dimethylsilyl methanol.
Reaction Conditions: The reaction between 4-fluorophenylacetic acid and dimethylsilyl methanol is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl group and dimethylsilyl methanol moiety contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by influencing enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Shares the fluorinated phenyl group but lacks the dimethylsilyl methanol moiety.
Dimethylsilyl methanol: Contains the dimethylsilyl methanol moiety but lacks the fluorinated phenyl group.
Uniqueness
Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol is unique due to the combination of the fluorinated phenyl group and dimethylsilyl methanol moiety. This dual functionality imparts specific chemical properties that are not present in the individual components, making it valuable for specialized applications.
Properties
CAS No. |
113643-49-5 |
|---|---|
Molecular Formula |
C11H17FO3Si |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol |
InChI |
InChI=1S/C9H13FOSi.C2H4O2/c1-12(2,7-11)9-5-3-8(10)4-6-9;1-2(3)4/h3-6,11H,7H2,1-2H3;1H3,(H,3,4) |
InChI Key |
NNGITFKKQYKSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(CO)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
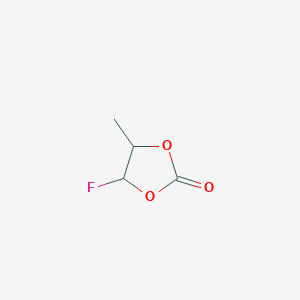
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
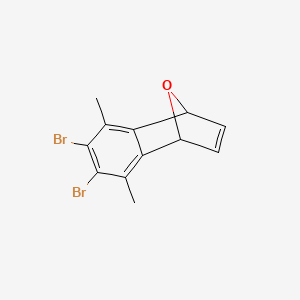
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
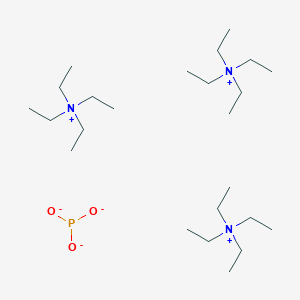
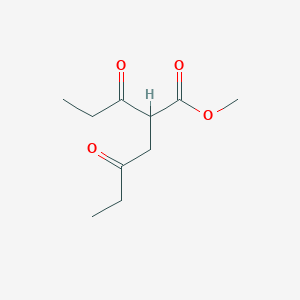
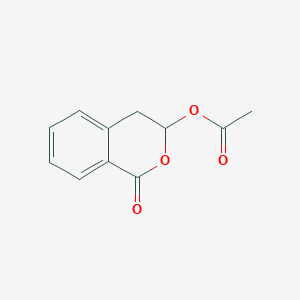
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

